molecular formula C25H29N3O3 B3007762 4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 887217-00-7

4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B3007762
CAS No.: 887217-00-7
M. Wt: 419.525
InChI Key: YFWKBANEGWFUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core with a 4-ethoxy substituent, linked via an ethyl chain to a 4-phenylpiperazinyl group and a furan-2-yl moiety.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-2-30-22-12-10-20(11-13-22)25(29)26-19-23(24-9-6-18-31-24)28-16-14-27(15-17-28)21-7-4-3-5-8-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKBANEGWFUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, a phenylpiperazine moiety, and an ethoxy-substituted benzamide. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₂₉N₃O₃, with a molecular weight of approximately 419.525 g/mol. The presence of the furan and piperazine rings suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Biological Activities

The compound exhibits several promising biological activities:

1. Antagonistic Activity at Dopamine Receptors
Preliminary studies indicate that this compound may act as an antagonist at dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The binding affinity to these receptors has been evaluated through radiolabeled ligand binding assays, suggesting selective binding properties that may reduce off-target effects compared to other compounds with similar structures.

2. Anticancer Properties
Research has shown that this compound possesses anticancer activity. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's structure allows it to interfere with cellular processes in cancer cells, potentially leading to apoptosis.

3. Anti-inflammatory and Analgesic Effects
The structural similarity of this compound to known anti-inflammatory agents suggests potential analgesic properties. Further pharmacological evaluations are necessary to elucidate these effects and their mechanisms of action.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its bioactivity compared to other derivatives. The ethoxy group may improve solubility and bioavailability, while the furan and piperazine moieties facilitate interactions with biological targets.

Comparative Analysis

A comparative analysis with related compounds reveals the following:

Compound NameStructureBiological Activity
This compound StructureAnticancer, anti-inflammatory
N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamide StructureAnticancer activity
3-Arylaminobenzofuran Derivatives StructureAntiproliferative effects against cancer cells

This table illustrates the diverse biological activities associated with compounds sharing structural similarities with this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Dopamine Receptor Binding
A study utilized computational docking simulations alongside experimental assays to evaluate the binding affinity of the compound to dopamine receptors. Results indicated a strong interaction with D2 receptors, supporting its potential use in treating dopamine-related disorders.

Case Study 2: Anticancer Activity Evaluation
In vitro studies on various cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that it induces apoptosis through caspase activation pathways.

Case Study 3: Anti-inflammatory Potential
Another study assessed the anti-inflammatory effects using animal models, showing a reduction in inflammatory markers following treatment with the compound. This suggests its potential utility in managing conditions characterized by inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

Halogen vs. Alkoxy Substituents
  • 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide (CAS 877632-40-1, ): Dual fluorine atoms on the benzamide and piperazine ring may enhance metabolic stability but reduce solubility .
Methoxy vs. Ethoxy Substituents
  • 4-Methoxy Analogs :
    • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 877632-03-6, ): The methoxy group offers intermediate lipophilicity compared to ethoxy, balancing solubility and membrane permeability .

Piperazine Ring Modifications

  • 4-Phenylpiperazine vs.

Linker and Core Structure Variations

  • Ethyl Linker vs. Methylenepiperazine :
    • 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides (): A methylenepiperazine linker instead of ethyl may restrict conformational flexibility, affecting binding to enzymes like acetylcholinesterase in Alzheimer’s models .
  • Thiazolo[5,4-d]pyrimidine Core :
    • Compound 11 (): Replaces benzamide with a thiazolo-pyrimidine core, likely shifting activity toward kinase inhibition rather than neurotransmitter modulation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound C24H27N3O3 405.5 Not Reported Not Reported
4-Fluoro analog (CAS 877632-40-1) C23H23F2N3O2 411.4 N/A N/A
4-Methoxy analog (CAS 877632-03-6) C24H26FN3O3 423.5 N/A N/A
Thiazolo-pyrimidine derivative (Compound 11) C20H21N7OS 407.5 218–220 60

Note: Data compiled from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.